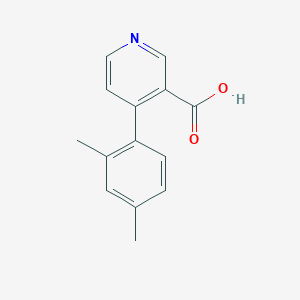

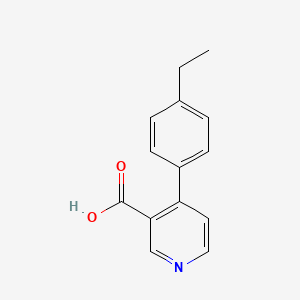

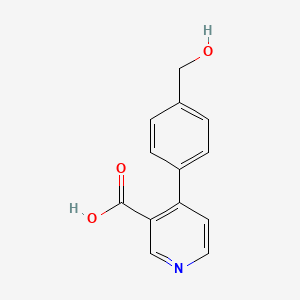

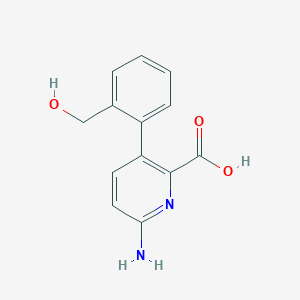

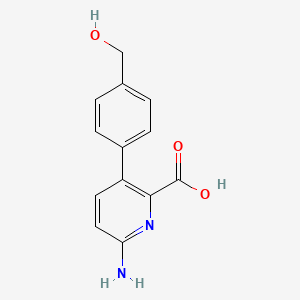

4-(3-Methoxyphenyl)nicotinic acid, 95%

説明

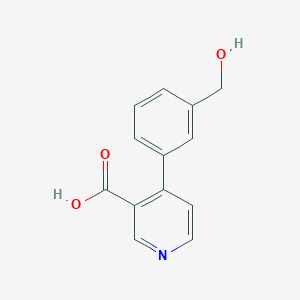

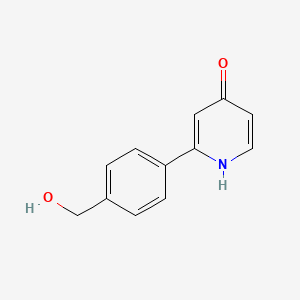

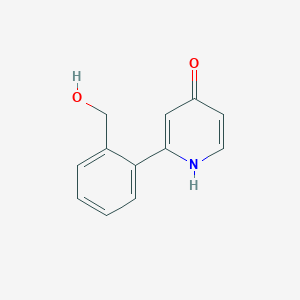

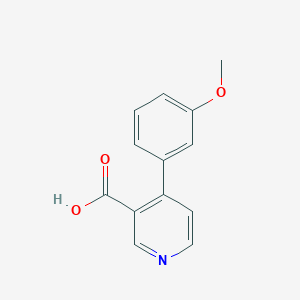

4-(3-Methoxyphenyl)nicotinic acid is a chemical compound that is related to nicotinic acid . It has a molecular formula of C14H13NO3 . The compound is likely to be a solid under normal conditions .

Synthesis Analysis

The synthesis of compounds related to 4-(3-Methoxyphenyl)nicotinic acid has been reported in the literature. For instance, a study describes the synthesis of 2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid derived from o-phenylenediamine and 5-methoxysalicaldehyde . The synthesized compound was characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .Molecular Structure Analysis

The molecular structure of 4-(3-Methoxyphenyl)nicotinic acid can be analyzed using various techniques such as FTIR, Raman spectroscopy, and NMR . The compound has a molecular weight of 243.2579 .科学的研究の応用

4-(3-Methoxyphenyl)nicotinic acid, 95% is widely used in scientific research due to its ability to act as a ligand for nAChRs. It is used in biochemical and physiological studies to study the structure and function of nAChRs, as well as to identify potential therapeutic targets. It is also used in drug development, as it can be used to identify compounds that bind to nAChRs and modulate their activity. In addition, it is used in various lab experiments, such as enzyme assays, cell culture studies, and in vivo studies.

作用機序

Target of Action

4-(3-Methoxyphenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . Niacin is a key component in the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in cellular metabolism . Therefore, the primary targets of 4-(3-Methoxyphenyl)nicotinic acid are likely to be the same enzymes and biochemical pathways that interact with NAD and NADP.

Mode of Action

The compound’s mode of action is likely to involve its conversion into NAD and NADP, which are crucial for redox reactions in the body . NAD and NADP act as electron donors or acceptors in many vital redox reactions catalyzed by various enzymes . This interaction with its targets leads to changes in cellular metabolism, including energy production, DNA repair, cell signaling, and other critical biochemical processes .

Biochemical Pathways

The biochemical pathways affected by 4-(3-Methoxyphenyl)nicotinic acid are those involving NAD and NADP. These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

For instance, a study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid, a structurally similar compound, showed that it undergoes rapid metabolism and wide tissue distribution with an absorption ratio of ≥1.2% .

Result of Action

The molecular and cellular effects of 4-(3-Methoxyphenyl)nicotinic acid’s action are likely to be similar to those of niacin. These effects include modulation of lipid levels, reduction of cardiovascular risk, and potential roles in cell signaling and DNA repair . Some synthesized compounds exhibited significant anti-proliferative properties .

実験室実験の利点と制限

4-(3-Methoxyphenyl)nicotinic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and its ability to act as a ligand for nAChRs makes it ideal for use in biochemical and physiological studies. However, there are also some limitations to its use in lab experiments. For example, it is not very stable in solution, and it can be difficult to obtain a high purity product.

将来の方向性

There are several potential future directions for the use of 4-(3-Methoxyphenyl)nicotinic acid, 95% in scientific research. One potential direction is the use of 4-(3-Methoxyphenyl)nicotinic acid, 95% as a tool for drug development, as it can be used to identify compounds that bind to nAChRs and modulate their activity. Additionally, it could be used in the development of new therapeutic agents for the treatment of various diseases, such as Alzheimer's and Parkinson's disease. Finally, it could be used in the development of new diagnostic tools for the detection of nAChR-related disorders.

合成法

4-(3-Methoxyphenyl)nicotinic acid, 95% can be synthesized via a variety of methods, including the Williamson ether synthesis, the Steglich esterification, and the Buchwald-Hartwig amination. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide, followed by an acid-catalyzed dehydration of the resulting ether. The Steglich esterification involves the reaction of an alcohol with an acid chloride in the presence of a base, and the Buchwald-Hartwig amination involves the reaction of an amine with an aryl halide in the presence of a palladium catalyst. All three methods can be used to synthesize 4-(3-Methoxyphenyl)nicotinic acid, 95%, and the choice of method will depend on the availability of reagents, the desired yield, and the desired purity of the product.

生化学分析

Biochemical Properties

4-(3-Methoxyphenyl)nicotinic acid, like other derivatives of nicotinic acid, is likely to participate in biochemical reactions related to the metabolism of niacin. Niacin is a precursor to the coenzyme forms of vitamin B3, nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for redox reactions in the body . Therefore, it can be inferred that 4-(3-Methoxyphenyl)nicotinic acid may interact with enzymes, proteins, and other biomolecules involved in these reactions.

Cellular Effects

The cellular effects of 4-(3-Methoxyphenyl)nicotinic acid are not well-studied. Given its structural similarity to nicotinic acid, it may influence cell function by participating in cellular metabolism, impacting cell signaling pathways, and affecting gene expression. Nicotinic acid and its derivatives have been shown to influence mitochondrial function, which could potentially impact various cellular processes .

Molecular Mechanism

It is likely to exert its effects at the molecular level through its involvement in the synthesis of NAD and NADP, key coenzymes in redox reactions . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 4-(3-Methoxyphenyl)nicotinic acid in animal models. It is known that niacin, in pharmacological doses, has potent lipid-modifying effects, which could potentially be influenced by dosage .

Transport and Distribution

Nicotinic acid is known to enter cells through specific transporters, such as SLC5A8 and SCL22A1 . It is possible that 4-(3-Methoxyphenyl)nicotinic acid may interact with similar transporters.

Subcellular Localization

The salvage pathways for NAD synthesis, which could potentially involve 4-(3-Methoxyphenyl)nicotinic acid, take place in both the nucleus and the mitochondria .

特性

IUPAC Name |

4-(3-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-10-4-2-3-9(7-10)11-5-6-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIHVVUKMNFHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692465 | |

| Record name | 4-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141764-20-7 | |

| Record name | 4-(3-Methoxyphenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141764-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。